molecular formula C8H6BrF2NO2 B6209151 methyl 2-amino-4-bromo-3,6-difluorobenzoate CAS No. 1692564-79-6

methyl 2-amino-4-bromo-3,6-difluorobenzoate

Cat. No.: B6209151
CAS No.: 1692564-79-6
M. Wt: 266
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Description

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a chemical compound with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.

Mode of Action

It’s worth noting that the compound is photoactive in solution , indicating that it may interact with its targets through light-induced mechanisms.

Result of Action

The compound’s photoactivity in solution suggests it may induce structural changes in its targets upon light exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-amino-4-bromo-3,6-difluorobenzoate. For instance, the compound is photoactive in solution, but this photoactivity is inhibited in a tightly packed, crystalline state . This suggests that the physical state and environment of the compound can impact its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves the bromination and fluorination of a benzoate precursor followed by esterification. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, aminobenzoates, and bromofluorobenzoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,6-difluorobenzoate
  • Methyl 4-bromo-3,6-difluorobenzoate
  • Methyl 2-amino-4-bromobenzoate

Uniqueness

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is unique due to the presence of both bromo and difluoro substituents, which impart distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, bromine, and difluoro substituents on a benzoate structure. The molecular formula is C9H7BrF2NC_9H_7BrF_2N with a molecular weight of approximately 250.06 g/mol. The presence of halogens enhances lipophilicity and stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino and bromo groups can form hydrogen bonds and halogen bonds with active sites on enzymes, potentially modulating their activity. This interaction may lead to inhibition or activation depending on the target enzyme.
  • Receptor Binding : The compound's structure allows it to act as a ligand for various receptors, influencing cellular signaling pathways.

Pharmacological Properties

This compound has been investigated for several pharmacological activities:

  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.

Summary of Pharmacological Studies

Study FocusFindingsReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerInduction of apoptosis in breast cancer cells
Enzyme inhibitionModulation of thymidylate synthase activity

Case Studies

  • Anti-inflammatory Effects :
    A study examined the impact of this compound on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity :
    In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to cell death.
  • Enzyme Interaction :
    The compound was tested as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. It demonstrated moderate inhibitory activity compared to non-fluorinated analogs, indicating that the difluoro substituents may influence binding affinity.

Properties

CAS No.

1692564-79-6

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266

Purity

95

Origin of Product

United States

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